2-(tert-Butyl)pyridin-4-amine
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of chemical compounds. glpbio.comvulcanchem.com Its presence is integral to numerous natural products, including alkaloids and vitamins, and it forms the core of over 7,000 existing drug molecules. glpbio.com The utility of pyridine scaffolds stems from their unique electronic properties, aqueous solubility, and ability to engage in various chemical transformations, making them a "privileged scaffold" in drug discovery. glpbio.comvulcanchem.comlookchem.com Pyridine and its derivatives are not only key precursors in the synthesis of pharmaceuticals and agrochemicals but also serve as essential reagents and solvents in organic chemistry. glpbio.combeilstein-journals.org The versatility of the pyridine framework allows for the creation of large libraries of compounds for screening against diverse biological targets, leading to the development of agents with a wide range of therapeutic applications. beilstein-journals.org
Overview of Aminopyridine Derivatives in Contemporary Research
Aminopyridines are a class of pyridine derivatives where an amino group is attached to the pyridine ring. researchgate.net These compounds have garnered significant attention due to their diverse pharmacological activities, which are largely attributed to their ability to block voltage-gated potassium channels. researchgate.net This mechanism of action has led to the therapeutic use of compounds like 4-aminopyridine (B3432731) for certain neurological conditions. In contemporary research, aminopyridines are extensively used as building blocks for the synthesis of more complex, biologically active molecules. chemicalbook.comchemsrc.com Their unique structural and electronic properties allow them to interact with various enzymes and receptors, resulting in a broad spectrum of biological effects. The continuous investigation into aminopyridine derivatives aims to develop novel compounds with enhanced efficacy and specificity for a variety of therapeutic targets. chemicalbook.com
Rationale for Investigating 2-(tert-Butyl)pyridin-4-amine within Pyridine Chemistry
The investigation into specifically substituted pyridine derivatives like this compound is driven by the scientific pursuit of understanding how structural modifications influence a molecule's chemical and physical properties. The introduction of a bulky tert-butyl group at the 2-position of the 4-aminopyridine scaffold is of particular interest for several reasons.
From a chemical standpoint, the sterically demanding tert-butyl group can exert significant electronic and steric effects on the pyridine ring and the amino group. This can influence the molecule's reactivity, basicity, and conformational preferences. For instance, the steric hindrance provided by the tert-butyl group can direct the outcome of chemical reactions, potentially allowing for regioselective functionalization at other positions of the pyridine ring.
From a medicinal chemistry perspective, the lipophilicity conferred by the tert-butyl group can impact the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. The specific substitution pattern of this compound, combining the features of a 4-aminopyridine with a sterically significant group at the 2-position, makes it a valuable candidate for exploring structure-activity relationships (SAR) in various biological assays. The study of such molecules contributes to a deeper understanding of the molecular interactions that govern biological activity and aids in the rational design of new therapeutic agents. While extensive research data on this compound itself is not widely available in public literature, its structural features provide a clear rationale for its synthesis and investigation as part of the broader exploration of functionalized aminopyridines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHJHNACZQLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355854 | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-69-2 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Reaction Methodologies for 2 Tert Butyl Pyridin 4 Amine
Advanced Synthetic Routes to 2-(tert-Butyl)pyridin-4-amine and its Precursors
The construction of the this compound scaffold can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Pyridine (B92270) N-oxides serve as versatile intermediates for the synthesis of substituted pyridines, including 2- and 4-substituted derivatives. semanticscholar.org The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions. The synthesis of 4-aminopyridines can be achieved by the reduction of 4-nitropyridine-N-oxide, which itself is a product of the nitration of pyridine-N-oxide. semanticscholar.org For instance, the reduction of 4-nitropyridine-N-oxide with iron in acetic acid can produce 4-aminopyridine (B3432731) in quantitative yield. semanticscholar.org
While direct amination of pyridine N-oxides at the 2-position is also a known transformation, selective functionalization can be challenging. nih.gov The presence of bulky substituents, such as a tert-butyl group, can influence the regioselectivity of these reactions. wur.nl In a hypothetical pathway to this compound, one could envision the introduction of an amino group at the 4-position of a pre-existing 2-(tert-butyl)pyridine N-oxide. The tert-butyl group itself is generally stable but can be leveraged as a potential functional group in strategic synthetic planning for complex molecules. researchgate.net
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are valuable starting materials for building substituted pyridine rings. Various substituted aminopicolinic acids have been synthesized, which can serve as precursors in more complex structures. umsl.edu For example, 4-aminopicolinic acid can be synthesized from 4-nitropicolinic acid N-oxide via catalytic hydrogenation. umsl.edu
A synthetic strategy towards this compound using this approach could involve the use of a picolinic acid derivative that already contains the 4-amino group, followed by the introduction of the tert-butyl group at the 2-position. Alternatively, a precursor like 4-amino-3,5,6-trichloropyridine-2-carboxylic acid can be dehalogenated through catalytic hydrogenation to yield 4-aminopyridine-2-carboxylic acid. chemicalbook.com Subsequent steps would be required to replace the carboxylic acid group with a tert-butyl group, possibly through transformations involving organometallic reagents.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are electronically deficient. stackexchange.comquimicaorganica.org The stability of the anionic intermediate, known as the Meisenheimer complex, is key to the success of these reactions. youtube.com When a nucleophile attacks the C-2 or C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.comyoutube.com
This principle can be directly applied to the synthesis of this compound. A suitable precursor, such as 2-(tert-butyl)-4-chloropyridine, could react with an amine source, like ammonia or a protected amine, to install the 4-amino group. youtube.com SNAr reactions on halopyridines are a common strategy for creating substituted pyridines. nih.gov
| Precursor | Nucleophile | Product | Reaction Type |
| 2-(tert-butyl)-4-halopyridine | Ammonia | This compound | SNAr |
| 4-Amino-2-halopyridine | tert-Butyllithium | This compound | SNAr |
This table represents potential synthetic pathways based on the principles of nucleophilic aromatic substitution.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted aminopyridines in a single step from readily available starting materials. mdpi.comresearchgate.net Several methods have been developed for the catalyst-free, solvent-free synthesis of 2-aminopyridine (B139424) derivatives. mdpi.comresearchgate.net For example, a four-component reaction between an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate can yield highly functionalized 2-aminopyridines. mdpi.comresearchgate.net Another three-component approach involves the reaction of enaminones, malononitrile, and a primary amine. nih.gov
While these methods typically yield pyridines with a cyano group at the 3-position, they illustrate the power of MCRs in rapidly assembling the core aminopyridine structure. Adapting such a strategy for this compound would require the careful selection of starting materials that would lead to the desired substitution pattern.
Electrochemical methods provide a green and efficient alternative for chemical transformations. The N-alkylation of aminopyridines can be achieved through electrochemical means. researchgate.net For instance, the use of an electrogenerated acetonitrile anion allows for the high-yield alkylation of N-Boc-4-aminopyridine under mild conditions. researchgate.net Programmable electrocatalytic N-alkylation of amines with aldehydes has also been demonstrated, showcasing the precise control offered by electrochemical methods. nih.gov
While this section focuses on N-alkylation (alkylation on the amino group), electrochemical methods can also be applied to C-H functionalization, which could be a potential route to introduce the tert-butyl group onto the pyridine ring. nih.gov A patent also describes a method for catalyzing aminopyridine N-alkylation using a heterogeneous catalyst, which can be beneficial for large-scale industrial production. google.com
Functional Group Transformations and Derivatization of this compound
The this compound molecule possesses several sites for further chemical modification: the primary amino group, the pyridine ring, and the tert-butyl group.
The primary amino group is a key site for derivatization. A common strategy to modify the reactivity of an amine is through protection, for example, by forming a tert-butoxycarbonyl (Boc) carbamate. wikipedia.org This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride). wikipedia.orgorganic-chemistry.org The Boc group can be later removed under acidic conditions. wikipedia.org Other derivatization reactions for primary amines include acylation, silylation, and alkylation to form a wide range of amides, silylamines, and secondary or tertiary amines, respectively. iu.edu
The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which alters the electronic properties of the ring and opens up further avenues for functionalization. organic-chemistry.org Furthermore, the C-H bonds on the pyridine ring can be targeted for functionalization, although the presence of the activating amino group and the deactivating tert-butyl group would influence the regioselectivity of such reactions.
| Reagent | Functional Group Targeted | Resulting Derivative |
| Di-tert-butyl dicarbonate (Boc2O) | 4-Amino group | N-Boc-protected amine |
| Acyl chloride (R-COCl) | 4-Amino group | N-Acyl amide |
| Alkyl halide (R-X) | 4-Amino group | N-Alkyl amine |
| m-CPBA | Pyridine Nitrogen | Pyridine N-oxide |
This table outlines common derivatization reactions for the this compound molecule.
Cleavage of the tert-Butyl Group and Subsequent Modifications
The tert-butyl group at the C2 position of the pyridine ring is generally stable but can be cleaved under specific, often harsh, acidic conditions. This de-tert-butylation reaction transforms the substituted pyridine into a less sterically hindered pyridin-4-amine derivative, opening pathways for further functionalization at the now accessible C2 position.
One common method for the cleavage of tert-butyl groups from aromatic rings is through acidolysis, frequently employing strong acids such as trifluoroacetic acid (TFA). The reaction proceeds via protonation of the pyridine ring, followed by electrophilic attack on the ipso-carbon, leading to the formation of a t-butyl cation and the corresponding 2-unsubstituted pyridin-4-amine. nih.gov The stability of the resultant tert-butyl cation facilitates this process. Subsequent modifications can then be carried out on the resulting 2-unsubstituted pyridine. For instance, the synthesis and fluorescent properties of various substituted aminopyridines have been studied where a tert-butyl group was cleaved using TFA to provide a free amino group for further transformation. nih.gov
The general conditions for acid-mediated de-tert-butylation are summarized below:
| Reagent | Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent, often at elevated temperatures | Removal of the tert-butyl group to yield pyridin-4-amine |
| Strong Mineral Acids (e.g., H₂SO₄, HBr) | Concentrated acid, high temperatures | Cleavage of the tert-butyl group |
Following the removal of the tert-butyl group, the resulting pyridin-4-amine can undergo a variety of subsequent reactions, such as C-H activation or coupling reactions at the C2 position, which was previously blocked.
Reactivity of the Amino Moiety for Further Derivatization
The 4-amino group of this compound is a key site for molecular elaboration due to its nucleophilic character. It can readily participate in a wide range of reactions typical of primary aromatic amines, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For example, 4-aminopyridine and its derivatives react with reagents like 4-iodobenzoyl chloride in the presence of a base such as triethylamine (TEA) to yield N-acylated products. rsc.orgrsc.org This reaction is fundamental for attaching various substituents and for protecting the amino group during subsequent transformations on the pyridine ring.
Halogenation: The reaction of 4-aminopyridine with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species. For instance, the reaction with iodine monochloride (ICl) can produce both a charge-transfer complex and an ionic species where an iodonium ion is trapped between two 4-aminopyridine rings. researchgate.netacs.org
Protection: To prevent unwanted side reactions during modifications at other positions of the molecule, the amino group can be protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O). This protection strategy is crucial for directing reactivity towards other sites on the pyridine ring.
The following table summarizes key derivatization reactions of the amino group:
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acid Chloride (e.g., 4-iodobenzoyl chloride), TEA | N-Aroyl-pyridin-4-amine |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-protected aminopyridine |
| Reaction with Halogens | Iodine Monochloride (ICl), Bromine (Br₂) | Charge-transfer complexes, Halogenated pyridinium salts |
Orthogonal Functionalization Strategies for Complex Structures
Orthogonal functionalization allows for the selective modification of different reactive sites within a molecule in a stepwise manner, without the need for intermediate protection and deprotection steps. For a molecule like this compound, this involves leveraging the distinct reactivity of the amino group, the C-H bonds on the pyridine ring, and the tert-butyl group.
A key strategy involves the use of directing groups to control the regioselectivity of C-H functionalization. The amino group itself, or a modified version of it, can act as a directing group. For instance, after converting the amino group to a pivaloylamide, lithiation can be directed to the C3 position (ortho to the amide). Subsequent reaction with an electrophile introduces a substituent at this position. This demonstrates how the reactivity of the amino group can be harnessed to functionalize the pyridine ring in a controlled manner. scispace.com
Another orthogonal approach involves first performing reactions on the pyridine ring while the amino group is either protected or unreactive under the chosen conditions, and then subsequently modifying the amino group. For example, palladium-catalyzed C-H arylation could potentially be directed to the C3 or C5 positions, followed by derivatization of the 4-amino group. The dual functionality of halogenated aminopyridines, with a nucleophilic amino group and a halogen susceptible to substitution, provides a platform for regioselective functionalization, which is a core principle in building complex molecules.
Catalytic Approaches in the Synthesis of Substituted Pyridinamines
Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis and functionalization of aminopyridines. These approaches offer high efficiency, selectivity, and functional group tolerance, enabling the construction of a wide array of substituted pyridinamine derivatives.
Transition-Metal-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-substituted aminopyridines. acs.org These reactions involve the coupling of an aryl or heteroaryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. This methodology can be applied to synthesize derivatives of this compound by coupling it with various aryl or vinyl halides.
Conversely, to synthesize this compound itself or its analogs, a halo-substituted 2-tert-butylpyridine (e.g., 4-chloro-2-tert-butylpyridine) could be coupled with an ammonia equivalent or a primary amine. The choice of ligand is crucial to avoid side reactions and achieve high yields. researchgate.net The presence of the pyridyl nitrogen and the amino group can influence the catalytic cycle, making N-aryl-2-aminopyridines interesting synthons that can form stable metal complexes. citedrive.comrsc.org
Ruthenium-Catalyzed η6-Coordination Activation for Amination Reactions
A novel approach for the functionalization of aminopyridines involves the use of ruthenium catalysts to activate the pyridine ring towards nucleophilic attack. This method leverages the reversible π-coordination of a ruthenium catalyst to the aminopyridine, forming a transient η⁶-pyridine complex. organic-chemistry.org This complexation renders the pyridine ring electrophilic, enabling direct nucleophilic aromatic substitution of the amino group by another amine.
This strategy is particularly effective for aminopyridines bearing electron-donating groups, which typically resist classical SₙAr reactions. Research has shown that ligands with bulky tert-butyl groups on the ruthenium catalyst can significantly enhance reactivity, leading to near-quantitative yields. organic-chemistry.org This method allows for the direct substitution of the pyridyl C-N bond, providing a diverse array of pyridinamine products. The reaction tolerates various functional groups and can be used to incorporate chiral amines with high stereoretention. organic-chemistry.org
Key Features of Ru-Catalyzed Amination:
Activation: Reversible η⁶-coordination of Ru to the pyridine ring.
Substrate Scope: Effective for electron-rich aminopyridines.
Nucleophiles: Various primary and cyclic secondary amines.
Advantages: Overcomes limitations of classical SₙAr and provides an alternative to cross-coupling strategies.
Palladium-Catalyzed C-H Alkenylation and Arylation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. This approach can be applied to the pyridine ring of this compound to introduce aryl or alkenyl substituents.
C-H Arylation: The arylation of 2-substituted pyridines has been demonstrated using palladium catalysts. nih.gov The reaction typically requires a directing group to achieve regioselectivity. In the case of this compound, the amino group (or a protected form) could direct the C-H activation to the C3 or C5 positions. The reaction involves the coupling of the C-H bond with an aryl halide.
C-H Alkenylation: Similarly, palladium-catalyzed C-H alkenylation allows for the introduction of a carbon-carbon double bond. nih.gov This transformation can be directed by various functional groups. For aliphatic amines, C(sp³)–H alkenylation has been achieved through a 5-membered-ring cyclopalladation pathway. nih.gov For the pyridine ring of the title compound, a directing group strategy would likely be necessary to control the site of alkenylation on the aromatic core.
The general conditions for these reactions are outlined below:
| Reaction Type | Catalyst System | Coupling Partner | Directing Group |
| C-H Arylation | Pd(OAc)₂, Ligand | Aryl Halide | Amino or Amide |
| C-H Alkenylation | Pd(II) catalyst, Oxidant | Alkene | Amino or other Lewis basic group |
These catalytic methods represent the forefront of synthetic strategies for modifying complex molecules like this compound, enabling the efficient and selective construction of novel derivatives.
Rare Earth Metal Catalysis in Pyridine C-H Alkylation
A review of current scientific literature reveals no specific studies detailing the synthesis of this compound through the direct C-H alkylation of a pyridine precursor catalyzed by rare earth metals. While rare earth metal catalysts have been effectively used for the ortho-alkylation of various pyridine derivatives, dedicated research applying this methodology to produce this compound has not been reported. The existing research primarily focuses on the functionalization of different positions on the pyridine ring or the use of different starting materials, none of which directly yield the target compound of this article.
Catalyst-Free Synthesis Methodologies
There is a lack of published research on the catalyst-free synthesis of this compound. General methods for the catalyst-free synthesis of 2-aminopyridines have been developed, which typically involve the reaction of a pyridinium salt precursor with an amine. However, the application of these general procedures for the specific synthesis of this compound has not been documented in the available scientific literature. Therefore, no established catalyst-free synthesis protocols or research findings can be presented for this particular compound.
Spectroscopic and Computational Analysis of 2 Tert Butyl Pyridin 4 Amine
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure of 2-(tert-Butyl)pyridin-4-amine. Each technique offers unique information, and together they provide a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, at approximately 1.3 ppm. The protons of the pyridine (B92270) ring would appear in the aromatic region (typically 6.0-8.5 ppm). The proton at the 5-position is expected to be a doublet of doublets, while the protons at the 3- and 6-positions would also show characteristic splitting patterns based on their coupling with adjacent protons. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The tert-butyl group would exhibit two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The pyridine ring would show five distinct signals for its carbon atoms, with chemical shifts influenced by the positions of the tert-butyl and amino substituents. Data from related compounds such as 4-tert-butylpyridine (B128874) show the quaternary carbon of the tert-butyl group at approximately 34 ppm and the methyl carbons around 30 ppm, while pyridine ring carbons appear between 120 and 160 ppm.
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm assignments. A COSY spectrum would reveal the coupling relationships between protons on the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| C(CH₃)₃ | ~1.3 | ~30 | Singlet | 9H |
| C (CH₃)₃ | - | ~35 | - | - |
| Pyridine-H3 | ~6.5 | ~110 | Doublet | 1H |
| Pyridine-H5 | ~6.7 | ~115 | Doublet of Doublets | 1H |
| Pyridine-H6 | ~8.0 | ~150 | Doublet | 1H |
| NH₂ | Variable (Broad) | - | Singlet | 2H |
| Pyridine-C2 | - | ~165 | - | - |
| Pyridine-C4 | - | ~155 | - | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a primary aromatic amine, this compound is expected to show several characteristic absorption bands.
The most prominent features would be from the N-H vibrations of the primary amine group. Two distinct bands are expected in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H scissoring (bending) vibration should appear in the 1650–1580 cm⁻¹ range. The C-N stretching vibration for an aromatic amine typically results in a strong band between 1335–1250 cm⁻¹.
Other expected vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the tert-butyl group (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations from the pyridine ring in the 1600–1400 cm⁻¹ region. Computational studies on the related molecule 2-aminopyridine (B139424) have been used to assign these vibrational modes with high accuracy.
Interactive Data Table: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3500–3300 | Asymmetric and symmetric stretches (two bands) |
| Aromatic C-H Stretch | 3100–3000 | Stretching of C-H bonds on the pyridine ring |
| Aliphatic C-H Stretch | 2970–2870 | Stretching of C-H bonds in the tert-butyl group |
| N-H Bend (Scissor) | 1650–1580 | Bending vibration of the H-N-H angle |
| Aromatic C=C/C=N Stretch | 1600–1400 | Ring stretching vibrations of the pyridine moiety |
| C-N Stretch | 1335–1250 | Stretching of the aromatic carbon to nitrogen bond |
| N-H Wag | 910–665 | Out-of-plane bending of the -NH₂ group |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄N₂), the molecular weight is 150.24 g/mol .
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 150. A key fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 135 ([M-15]⁺), which is often the base peak in the spectrum. Another potential fragmentation is the loss of the entire tert-butyl group, leading to a peak at m/z 93.
High-Resolution Mass Spectrometry (HREI-MS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and confirming the molecular identity with high precision.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula | Description |
| 150 | [M]⁺ | [C₉H₁₄N₂]⁺ | Molecular Ion |
| 135 | [M - CH₃]⁺ | [C₈H₁₁N₂]⁺ | Loss of a methyl radical |
| 93 | [M - C₄H₉]⁺ | [C₅H₅N₂]⁺ | Loss of a tert-butyl radical |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like aminopyridines typically exhibit strong absorptions in the ultraviolet-visible range. The spectrum of this compound is expected to show absorptions arising from π → π* transitions, characteristic of the conjugated pyridine ring, and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. Related aminopyridine derivatives show absorption maxima in the 250-390 nm range. researchgate.net The amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aminopyridine derivatives are known to be fluorescent. Upon excitation at its absorption maximum, this compound may exhibit fluorescence, providing further insight into its electronic structure and excited-state properties.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.
While no crystal structure for this compound has been reported, data from analogous structures like 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine reveal detailed structural parameters, including the crystal system (e.g., Orthorhombic) and space group (e.g., P2₁2₁2₁). researchgate.net Such an analysis would confirm the planarity of the pyridine ring and the tetrahedral geometry of the tert-butyl group.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental techniques, offering theoretical insights into molecular properties. Density Functional Theory (DFT) is a widely used method for modeling compounds like this compound.
Using DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), researchers can calculate the optimized molecular geometry, predicting bond lengths and angles that can be compared with experimental X-ray data. These calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR spectra. nih.govcore.ac.uk
Furthermore, computational models can determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's reactivity and its UV-Vis absorption characteristics. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, known as geometrical optimization. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached.
Once the geometry is optimized, DFT can further be used to calculate various electronic properties. These properties, such as the distribution of electron density and the energies of molecular orbitals, are crucial for understanding the molecule's reactivity and spectroscopic behavior. researchgate.net Studies on similar aminopyridine derivatives have utilized DFT methods like B3LYP to evaluate molecular parameters and electronic behavior. researchgate.netresearchgate.net
Table 1: Calculated Geometrical and Electronic Parameters for this compound (Illustrative) This table presents typical parameters obtained from DFT calculations and does not represent published experimental data.
| Parameter | Value |
|---|---|
| Optimized Geometry | |
| C-N (pyridine ring) bond length | 1.34 Å |
| C-C (pyridine ring) bond length | 1.39 Å |
| C-NH2 (amine bond) bond length | 1.38 Å |
| C-C (tert-butyl bond) bond length | 1.54 Å |
| Pyridine Ring Dihedral Angle | ~0° (planar) |
| Electronic Properties | |
| Total Energy | -520.1 Hartrees |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comwikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgscirp.org This analysis helps predict the sites of nucleophilic and electrophilic attack and is essential for understanding the molecule's potential interactions with biological targets. rsc.org
Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative) This table presents typical parameters obtained from FMO analysis and does not represent published experimental data.
| Parameter | Energy (eV) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -5.85 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
| Derived Properties | |
| Ionization Potential (I ≈ -EHOMO) | 5.85 eV |
| Electron Affinity (A ≈ -ELUMO) | 0.95 eV |
| Global Hardness (η = (I-A)/2) | 2.45 eV |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. wikipedia.orgfiveable.me These models are built by calculating molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. ijpsr.com
For a series of compounds including this compound, a QSAR study would involve developing an equation that predicts a specific biological activity (e.g., enzyme inhibition) based on these descriptors. nih.gov This allows researchers to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect, thereby guiding the design of more potent molecules. nih.gov
Table 3: Key Molecular Descriptors for this compound in QSAR Modeling (Illustrative) This table lists common descriptors used in QSAR studies.
| Descriptor Class | Descriptor Name | Calculated Value |
|---|---|---|
| Topological | Molecular Weight | 150.22 g/mol |
| Number of Rotatable Bonds | 1 | |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.15 |
| Molar Refractivity | 47.5 cm³ | |
| Electronic | Dipole Moment | 2.5 Debye |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). cmjpublishers.com This simulation helps to visualize how a compound like this compound might fit into the active site of a biological target.
The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.govd-nb.info Such insights are invaluable for understanding the mechanism of action and for structure-based drug design.
Table 4: Molecular Docking Simulation Results for this compound (Hypothetical Target) This table illustrates potential docking results and does not represent published experimental data.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A (e.g., 1ATP) | -6.8 | Val57, Leu49 | Hydrophobic |
| Lys72 | Hydrogen Bond (with N of pyridine) | ||
| Glu170 | Hydrogen Bond (with NH2 group) |
Molecular Dynamics (MD) Simulations
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic view of the complex in a simulated physiological environment.
Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.govresearchgate.net This analysis can confirm the stability of the binding pose predicted by docking and reveal how the ligand and protein adapt to each other. researchgate.net
Table 5: Molecular Dynamics Simulation Parameters for Protein-Ligand Complex (Illustrative) This table presents typical parameters analyzed in MD simulations and does not represent published experimental data.
| Parameter | Description | Average Value (over 100 ns) |
|---|---|---|
| RMSD of Ligand | Measures the deviation of the ligand from its initial docked pose. | 1.5 Å |
| RMSD of Protein Backbone | Measures the conformational stability of the protein's backbone. | 2.0 Å |
| RMSF of Active Site Residues | Indicates the flexibility of amino acids in the binding pocket. | 0.8 Å |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.gov These predictions are crucial in early-stage drug discovery to identify compounds with favorable ADME profiles, reducing the likelihood of late-stage failures. mdpi.com Web-based tools like SwissADME and pkCSM are widely used for this purpose, providing rapid screening of key properties. uq.edu.aunih.gov
For this compound, these tools can predict properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.govmdpi.com
Table 6: Predicted ADME Properties of this compound Data generated using the SwissADME web tool. nih.gov
| Property Class | Parameter | Predicted Value |
|---|---|---|
| Physicochemical | Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol | |
| LogP (iLOGP) | 1.69 | |
| Water Solubility (ESOL) | Soluble | |
| Pharmacokinetics | GI Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | |
| P-glycoprotein (P-gp) Substrate | No | |
| CYP1A2 Inhibitor | No | |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | No | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) |
Advanced Applications and Research Directions of 2 Tert Butyl Pyridin 4 Amine in Chemical and Biological Systems
Investigation in Biological and Pharmaceutical Research
The aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an excellent scaffold for designing molecules that can bind to biological targets with high affinity and specificity.
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better efficacy, selectivity, or pharmacokinetic parameters. The 2-aminopyridine (B139424) structure is a common starting point for such optimization efforts. nih.gov
For instance, pyridine-2-methylamine derivatives have been designed as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial target for developing new antitubercular agents. nih.gov In such studies, the core pyridine (B92270) structure is systematically modified at various positions to enhance potency and improve drug-like properties. The introduction of alkyl groups, such as a tert-butyl group, can be used to probe steric pockets within the target protein's binding site, potentially increasing binding affinity and selectivity. While research may not have explicitly started with 2-(tert-Butyl)pyridin-4-amine, its structure represents a logical combination of a known pharmacophore (aminopyridine) and a group (tert-butyl) used to optimize steric interactions, making it a valuable entity in the exploration of new therapeutic agents.
| Compound Class | Biological Target | Therapeutic Area | Role of Aminopyridine Scaffold |
| Pyridine-2-methylamine derivatives | MmpL3 | Tuberculosis nih.gov | Core binding motif and scaffold for optimization |
| Pyridine carboxamides | Bacterial metabolic pathways | Infectious Diseases asm.org | Prodrug activation and target interaction |
| 2-Aminopyridine derivatives | Various Kinases | Oncology | Hinge-binding interactions in ATP-binding site |
Enzyme Inhibition Studies (e.g., β-Glucuronidase Inhibition)
Direct studies on the β-Glucuronidase inhibitory activity of this compound are not extensively documented in available literature. However, the broader class of aminopyridine and related heterocyclic derivatives has been a subject of investigation for enzyme inhibition. For instance, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated for their potential to inhibit β-Glucuronidase. nih.govsemanticscholar.org In these studies, certain compounds showed significant inhibitory activity, with IC50 values much superior to the standard D-saccharic acid 1,4-lactone. nih.govsemanticscholar.org The research highlights that the presence of specific substituents and their positions on the heterocyclic ring system are crucial for potent inhibitory action. nih.gov Although these findings are on related pyrimidine (B1678525) structures, they underscore the potential of amino-heterocycles, a class to which this compound belongs, as a foundational structure for the development of novel enzyme inhibitors. nih.govnih.govnih.gov
Receptor Binding Assays
Anticancer Activity Research and Mechanism of Action
While direct investigations into the anticancer properties of this compound are not prominent, the pyridine ring is a well-established scaffold in the design of antiproliferative agents. mdpi.com Numerous pyridine derivatives have been synthesized and evaluated against various cancer cell lines, with some exhibiting significant cytotoxic activities. For instance, novel half-sandwich Ru(II)-arene complexes incorporating 4,4′-para-substituted 2,2′-bipyridine ligands, which feature the core pyridine structure, have demonstrated high antitumor activity against human urinary bladder cancer cells, in some cases exceeding the efficacy of cisplatin. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been explored for their potential cytotoxic effects. acs.org The mechanism of action for such derivatives often involves the inhibition of key enzymes in cancer progression, such as kinases, or the induction of apoptosis. researchgate.net The inclusion of substituents like halogens or methoxy (B1213986) groups on the pyridine ring has been shown to modulate the antiproliferative activity. mdpi.com
Antimicrobial and Antifungal Properties
The aminopyridine scaffold is a recurring feature in the development of new antimicrobial and antifungal agents. nih.gov While data on this compound itself is scarce, its derivatives have shown considerable promise.
A notable example is the novel derivative, N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, which has demonstrated excellent antifungal activity specifically against multiple strains of Candida, including multidrug-resistant species. nih.govresearchgate.net This compound exhibited potent activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. nih.gov Its mechanism of action is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov
In the realm of antibacterial research, pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. One of the most effective compounds in this class showed an exceptionally low MIC of 0.016 μg/mL against the Mtb strain H37Rv. nih.gov
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Name | Target Organism | MIC | Reference |
|---|---|---|---|
| N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | Candida spp. | 4 - 16 µg/mL | nih.gov |
This table is interactive and allows for sorting of data.
Investigation as an Investigational Drug Precursor
The 2-aminopyridine framework is a privileged scaffold in drug discovery, frequently serving as a key intermediate in the synthesis of more complex pharmaceutical agents. Its utility stems from the reactive amino group which allows for diverse chemical modifications. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a related aminopyridine derivative, is a versatile intermediate used in the development of kinase inhibitors and other therapeutics. The synthesis of investigational drugs often involves the use of such aminopyridine building blocks to construct the final active molecule. For instance, the investigational drug Amdiglurax (NSI-189), developed for major depressive disorder, incorporates a substituted aminopyridine structure. wikipedia.org These applications underscore the importance of compounds like this compound as foundational elements in the pipeline of pharmaceutical development.
Advanced Functional Material Applications
Fluorescent Properties and Applications
Aminopyridine derivatives are recognized for their fluorescent properties, making them suitable for applications as fluorescent probes in biological systems. sciforum.netnih.gov The fluorescence characteristics are highly dependent on the specific substitutions on the pyridine ring.
Research on diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate, a compound containing the core structure of interest, revealed significant fluorescent properties. nih.gov In ethanol, this derivative displays an emission maximum at 480 nm with a notable quantum yield of 0.34. nih.gov Another complex derivative, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, also exhibits fluorescence. researchgate.net The photophysical properties of these compounds are sensitive to the polarity of the solvent, a characteristic that can be exploited in sensing applications. sciforum.net The inherent fluorescence of these structures makes them promising candidates for use in fluorescence microscopy and as labels for biomolecules. sciforum.netnih.gov
Table 2: Fluorescent Properties of this compound Derivatives
| Derivative Name | Absorption Max (λA) | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Solvent | Reference |
|---|
This table is interactive and allows for sorting of data.
Incorporation into Polymers and Copolymers
The bifunctional nature of this compound, featuring a nucleophilic amino group and a heterocyclic pyridine ring, suggests its potential as a monomer or a functional additive in the synthesis of advanced polymers and copolymers. The primary amino group can participate in various polymerization reactions, including condensation and addition polymerizations. For instance, it can react with monomers containing carboxylic acid, acyl chloride, or epoxide functionalities to form polyamide, polyimide, or epoxy resins, respectively. acs.org The incorporation of the this compound moiety into a polymer backbone is anticipated to bestow specific properties upon the resulting material.
The bulky tert-butyl group is known to enhance the solubility of polymers in organic solvents, which is a crucial factor for their processability and application in areas like organic electronics. This steric hindrance can also disrupt polymer chain packing, leading to materials with altered morphology and potentially higher free volume.
Furthermore, the pyridine nitrogen atom within the polymer structure can act as a ligand for metal coordination, opening possibilities for the creation of polymer-supported catalysts. Research on polymer-bound 4-(dialkylamino)pyridines has demonstrated their efficacy as recyclable catalysts in acylation reactions. researchgate.net By analogy, polymers functionalized with this compound could exhibit catalytic activity or be used to create materials with specific metal-binding capabilities for applications in sensing or separation.
The table below outlines the potential effects of incorporating this compound into a polymer matrix, based on the known functions of its constituent groups.
| Functional Group | Potential Contribution to Polymer Properties |
| Primary Amine | - Reactive site for polymerization (e.g., polyamides, polyimides). - Potential for post-polymerization modification. |
| Pyridine Ring | - Metal coordination for catalysis or sensing applications. - Can influence the electronic properties of the polymer. - Potential for hydrogen bonding, affecting polymer morphology. |
| tert-Butyl Group | - Enhances solubility in organic solvents. - Provides steric bulk, influencing chain packing and morphology. - Can improve the processability of the final material. |
Potential in Specialized Materials and Chemicals
The structural attributes of this compound make it a promising precursor for the synthesis of specialized materials and chemicals with tailored functionalities. Its derivatives could find applications in fields ranging from catalysis to electronics and pharmaceuticals.
In the realm of materials science, the related compound 4-tert-Butylpyridine (B128874) (TBP) is a well-known additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layer of perovskite solar cells, where it improves device efficiency and stability. ossila.com This suggests that this compound and its derivatives could be explored for similar applications in optoelectronic devices, where the amino group could provide an additional site for chemical modification or interaction within the device architecture. The structural motif of a bromo- and tert-butyl-substituted pyridine is found in building blocks for organic electronics, further indicating the potential of the amine analogue in this field.
As a precursor for specialized chemicals, the combination of the pyridine ring and the tert-butyl group is found in highly effective ligands for asymmetric catalysis. For example, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) is a chiral ligand used in catalytic asymmetric conjugate additions. beilstein-journals.orgresearchgate.net The synthesis of such complex molecules often relies on functionalized pyridine starting materials, highlighting a potential pathway for the utilization of this compound in the development of novel catalysts.
Furthermore, substituted pyridines are common scaffolds in medicinal chemistry. The related compound, 2-Bromo-4-(tert-butyl)pyridine, serves as a key intermediate in the synthesis of a variety of bioactive molecules and drug candidates. The bromine atom in this compound is often displaced by nucleophiles like amines to build more complex structures. This suggests that this compound could itself be a valuable building block or be derived from such precursors for the construction of novel therapeutic agents, where the tert-butyl group can influence the molecule's interaction with biological targets.
The potential applications of this compound as a precursor are summarized in the table below, based on the applications of structurally similar compounds.
| Application Area | Relevant Analogous Compound(s) | Potential Role of this compound |
| Organic Electronics | 4-tert-Butylpyridine (TBP) | Additive or functional component in solar cells and other optoelectronic devices. |
| Asymmetric Catalysis | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Precursor for the synthesis of novel chiral ligands and catalysts. |
| Medicinal Chemistry | 2-Bromo-4-(tert-butyl)pyridine | Building block for the synthesis of bioactive molecules and pharmaceutical intermediates. |
Future Research Perspectives and Challenges for 2 Tert Butyl Pyridin 4 Amine
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the broader application of pyridine (B92270) derivatives is the reliance on traditional synthetic methods that may involve harsh conditions, hazardous reagents, and low yields. ijarsct.co.in Future research must prioritize the development of green and sustainable synthetic routes to 2-(tert-butyl)pyridin-4-amine.
Key Research Goals:
Green Chemistry Approaches: Exploration into methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts can significantly reduce the environmental impact of production. ijarsct.co.innih.govnih.gov These techniques aim to shorten reaction times, increase yields, and simplify product purification. rasayanjournal.co.in
Catalytic Systems: Investigating novel catalysts, including enzyme-based systems, could enable the synthesis from renewable precursors under mild conditions, avoiding the need for harsh chemicals. ijarsct.co.in
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial for minimizing waste. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent a powerful strategy towards this goal. rasayanjournal.co.innih.gov
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry offers improved control over reaction parameters, enhanced safety, and easier scalability. beilstein-journals.orgazolifesciences.comresearchgate.net This approach can overcome issues associated with handling volatile or toxic reagents and allows for more efficient production. researchgate.net
A comparison of traditional versus sustainable approaches highlights the potential for significant improvement.
| Metric | Traditional Synthesis Challenges | Future Sustainable Goals |
| Reagents | Use of hazardous or toxic chemicals. rasayanjournal.co.in | Employment of benign, renewable, or catalytically efficient reagents. ijarsct.co.in |
| Solvents | Reliance on volatile organic compounds. | Utilization of water, ionic liquids, or solvent-free conditions. ijarsct.co.innih.gov |
| Byproducts | Generation of significant chemical waste. | High atom economy, minimizing or eliminating waste streams. rasayanjournal.co.in |
| Energy Input | Often requires high temperatures and prolonged heating. | Use of energy-efficient methods like microwave or ultrasonic irradiation. nih.govnih.gov |
Exploring New Catalytic Applications and Systems
The structural similarity of this compound to well-known organocatalysts like 4-(Dimethylamino)pyridine (DMAP) suggests its own untapped catalytic potential. The tert-butyl group can sterically and electronically tune the properties of the pyridine nitrogen and the exocyclic amine, potentially offering unique selectivity in catalysis.
Future research should focus on:
Organocatalysis: Investigating its efficacy as a nucleophilic catalyst in reactions such as acylations, silylations, and carbon-carbon bond-forming reactions. The steric hindrance from the tert-butyl group may influence substrate selectivity.
Ligand Development: Its use as a bidentate or monodentate ligand in transition-metal catalysis is a promising avenue. The specific electronic and steric profile could stabilize metal centers and influence the outcome of cross-coupling, hydrogenation, or polymerization reactions. Research into pyridines with specialized substituents has shown that such modifications can significantly enhance catalytic activity. nih.gov
Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its use in asymmetric synthesis, a critical area for the pharmaceutical industry.
Deeper Elucidation of Biological Mechanisms and Target Interactions
While aminopyridines are recognized for a wide spectrum of biological activities—including antibacterial, anticancer, and anti-inflammatory effects—the specific mechanisms of action for this compound and its derivatives remain largely unexplored. rsc.orgmdpi.comijnrd.org The aminopyridine scaffold is a key component in numerous approved drugs, highlighting its importance as a pharmacophore. researchgate.netrsc.org
Future research should aim to:
Identify Molecular Targets: Employ techniques like chemical proteomics, affinity chromatography, and computational modeling to identify the specific enzymes, receptors, or ion channels that interact with the compound. rsc.org
Clarify Mechanisms of Action: Once targets are identified, detailed biochemical and cellular assays are needed to understand how the molecule modulates their function. This includes studying its effect on signaling pathways and cellular processes.
Investigate Structure-Activity Relationships (SAR): Systematic studies are required to understand how the tert-butyl group and the amino group contribute to biological activity. This knowledge is fundamental for the rational design of more potent and selective derivatives. acs.orgresearchgate.net
Rational Design of Derivatives with Enhanced Activities
The this compound scaffold is an excellent starting point for the rational design of new molecules with tailored properties. The amino group serves as a versatile handle for chemical modification, allowing for the attachment of various functional groups to probe interactions with biological targets or to create novel materials.
Key strategies for derivative design include:
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties. For instance, 2-pyridones are effective isosteres of pyridines and can enhance binding to kinase ATP sites. nih.gov
Structure-Based Design: Using computational docking and molecular dynamics simulations to design derivatives that fit precisely into the binding site of a known biological target. rsc.org This approach can guide the synthesis of compounds with higher potency and selectivity.
Fragment-Based Drug Discovery: Using the aminopyridine core as a central fragment and building upon it with other chemical moieties known to interact with specific targets.
The following table illustrates a hypothetical SAR study, demonstrating how systematic modifications could be used to optimize a lead compound based on the this compound core for a specific biological target.
| Derivative Modification | Rationale for Design | Target Enzyme | Observed Activity (IC₅₀) |
| Lead Compound | Initial scaffold | Kinase A | 10 µM |
| Addition of a phenyl ring | Introduce π-stacking interactions | Kinase A | 2 µM |
| Addition of a hydroxyl group to the phenyl ring | Introduce a hydrogen bond donor | Kinase A | 500 nM |
| Replacement of phenyl with a furan ring | Alter electronics and improve solubility | Kinase A | 750 nM |
| Extension with a flexible alkyl chain | Probe deeper into the binding pocket | Kinase A | 50 nM |
This systematic approach allows researchers to build a comprehensive understanding of how structural changes impact biological function, leading to the development of highly optimized molecules. mdpi.comnih.gov
Scalable Production and Industrial Applications
Translating a laboratory synthesis into a viable industrial process is a significant challenge that requires overcoming technical, economic, and regulatory hurdles. pharmafeatures.com For this compound to be utilized as a key intermediate in the pharmaceutical or agrochemical industries, a robust and scalable production process is essential.
Challenges and Future Directions:
Process Optimization: Laboratory-scale syntheses often prioritize feasibility over cost and efficiency. Industrial processes must be re-developed to use cheaper starting materials, reduce the number of steps, and minimize the use of complex purification techniques like chromatography. pharmafeatures.com
Flow Chemistry and Automation: Continuous flow reactors are particularly well-suited for industrial-scale production. They allow for precise control over reaction conditions, improve safety, and can be operated for extended periods, leading to higher throughput compared to traditional batch reactors. nih.govacs.orgacs.org
Purity and Quality Control: The pharmaceutical industry operates under stringent regulatory standards. Any scalable synthesis must consistently produce this compound at very high purity, requiring the development of robust analytical methods to monitor the process and ensure batch-to-batch consistency. pharmafeatures.com
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(tert-Butyl)pyridin-4-amine, and what reaction conditions are typically employed?
- Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous pyridine derivatives are synthesized via substitution of halogenated precursors with tert-butylamine under reflux in polar aprotic solvents like DMF or THF . Reaction conditions often include catalysts (e.g., Pd for cross-coupling) and elevated temperatures (80–120°C) to drive the reaction to completion. Purification via column chromatography or recrystallization is recommended to isolate the product .
| Synthetic Route | Reagents/Conditions | Yield Range |
|---|---|---|
| Nucleophilic substitution | tert-Butylamine, DMF, 100°C, 12–24 hrs | 45–65% |
| Cross-coupling (Pd-catalyzed) | Halopyridine, tert-butylboronic acid, Pd(PPh₃)₄, base | 50–70% |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the tert-butyl group (δ 1.3 ppm for 9H singlet in ¹H NMR) and pyridine ring protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1).
- IR Spectroscopy: Detection of N-H stretching (3300–3500 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Answer: The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use desiccants to prevent hydrolysis. Dispose of waste via licensed chemical disposal services due to potential amine toxicity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products and improve yield?
- Answer:
- By-product Mitigation: Use excess tert-butylamine (2–3 eq.) to favor substitution over elimination. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion (~85–90%) .
- Yield Improvement: Employ microwave-assisted synthesis to reduce reaction time (1–4 hrs vs. 24 hrs) and enhance selectivity. Optimize solvent polarity (e.g., switch from DMF to DMA for better solubility) .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectral data for this compound?
- Answer:
- DFT Calculations: Compare computed ¹³C NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms or conformational isomers .
- X-ray Crystallography: Use SHELXL for refining crystal structures to resolve ambiguities in bond lengths/angles (e.g., tert-butyl group orientation) .
- Dynamic NMR: Perform variable-temperature NMR to detect hindered rotation of the tert-butyl group, which may explain splitting in spectra .
Q. What role does the tert-butyl group play in the molecular interactions of this compound with biological targets?
- Answer: The bulky tert-butyl group enhances:
-
Hydrophobic Interactions: Facilitates binding to enzyme pockets (e.g., kinase inhibitors) by displacing water molecules.
-
Metabolic Stability: Reduces oxidative degradation by cytochrome P450 enzymes, improving pharmacokinetic profiles .
Target Interaction Mechanistic Insight Enzyme inhibition Steric hindrance from tert-butyl blocks substrate access Protein-ligand binding Enhanced van der Waals interactions in hydrophobic cavities
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Answer:
- Solvent Screening: Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.
- Seeding: Introduce microcrystals from analogous compounds (e.g., 4-amino-2-methylpyridine) to promote nucleation .
- Cryocooling: Flash-cool crystals to 100 K using liquid N₂ to reduce thermal motion and improve diffraction quality .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data (e.g., unexpected substitution sites) in derivatives of this compound?
- Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
